5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxy aromatic ring linked to a pyrrolo[2,3-c]pyridine scaffold via an ethylamine bridge. The pyrrolo[2,3-c]pyridine moiety, substituted with a methyl group at the N1 position and a ketone at C7, distinguishes it from other sulfonamide-based pharmacophores.
The pyrrolopyridine core is associated with diverse biological activities, including enzyme inhibition (e.g., DPP4 inhibitors) and receptor antagonism (e.g., α2A/5-HT7 receptors) . However, specific pharmacological data for this compound remain unreported in the available literature.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-20-8-5-12-6-9-21(17(22)16(12)20)10-7-19-26(23,24)15-11-13(18)3-4-14(15)25-2/h3-6,8-9,11,19H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZQCVXHUSPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. Common starting materials might include 5-chloro-2-methoxybenzenesulfonyl chloride and 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine. The synthesis generally involves nucleophilic substitution reactions and coupling reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using automated reactors to ensure precision and efficiency. Parameters like temperature, pressure, and pH are meticulously controlled to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation, often leading to the formation of sulfone derivatives.
Reduction: : Can be reduced to amines and hydroxyl derivatives.
Substitution: : Participates in nucleophilic substitution, forming various substituted derivatives.
Common Reagents and Conditions Used
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Common nucleophiles used include amines and alcohols.
Major Products Formed
Products range from simple amine derivatives to more complex sulfone and substituted aryl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
The compound 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methodologies, and relevance in drug discovery.
Structural Features
The compound features a sulfonamide group, a chloro substituent, and a pyrrolopyridine moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share similar mechanisms of action due to its structural analogies with known anticancer agents .
Anti-inflammatory Properties
Compounds containing sulfonamide groups are often explored for their anti-inflammatory effects. Research has shown that such compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The potential of this compound as a COX inhibitor warrants further investigation to elucidate its therapeutic applications .
Antiviral Activity
There is growing interest in the antiviral properties of pyrrole derivatives. Some studies have demonstrated that similar compounds can inhibit viral replication through various mechanisms, including interference with viral protein synthesis. This aspect highlights the need for further exploration of the antiviral potential of the compound under discussion .
Synthetic Pathways
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Nucleophilic Substitution Reactions : Used to introduce the chloro and methoxy groups.
- Condensation Reactions : Employed to form the sulfonamide linkage.
- Cyclization Reactions : To construct the pyrrolopyridine framework.
These synthetic strategies are critical for optimizing yield and purity for subsequent biological testing.
Case Study 1: Anticancer Screening
A study investigated the cytotoxic effects of structurally related compounds on various cancer cell lines (e.g., MCF7, A549). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial anticancer activity . The specific compound may exhibit similar effects due to its structural features.
Case Study 2: Inhibition of COX Enzymes
Research focused on sulfonamide derivatives demonstrated their potential as COX inhibitors, showing promising results in reducing inflammation in animal models. This suggests that the compound could be valuable in developing anti-inflammatory therapies .
Mechanism of Action
The compound exhibits its effects primarily by interacting with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety typically plays a crucial role in binding to active sites, disrupting normal biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares key structural motifs with benzenesulfonamide derivatives synthesized in recent studies. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic outcomes:
Key Observations:
In contrast, 15 (3-Cl) and 16 (5-Cl, 2-F) demonstrate how halogen position and type modulate solubility and bioactivity . The pyrrolo[2,3-c]pyridine group in the target compound differs from the dihydrobenzofuran-piperidine side chains in 9, 15–18, which are linked to dual α2A/5-HT7 receptor antagonism .
Synthetic Yields :
- Yields for analogs range from 67% (16 ) to 84% (9 ), with the target compound’s hypothetical synthesis likely falling within this range. Lower yields in 16 may stem from steric hindrance introduced by the 2-fluoro group .
Biological Relevance :
- Compounds with dihydrobenzofuran-piperidine side chains (9 , 15–18 ) exhibit receptor antagonism, while pyrrolopyridine derivatives like BMS-767778 are optimized for DPP4 inhibition . The target compound’s pyrrolo[2,3-c]pyridine core may confer unique selectivity, though empirical data are needed.
Biological Activity
The compound 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.
Structure
The chemical structure of the compound can be represented as follows:
This structure features a chloro-substituted benzenesulfonamide core linked to a pyrrolopyridine moiety, which may influence its biological activity.
Physical Properties
- Molecular Weight: 367.87 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide exhibit significant anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory pathway. In vitro studies reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
Table 1: Comparative COX Inhibition Potency
| Compound | IC50 (μmol) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| Compound X (similar structure) | 0.04 ± 0.02 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that derivatives of pyrrolopyridine exhibit activity against various pathogens:
- Mechanism of Action: The presence of the pyrrolidine ring is thought to enhance membrane permeability, leading to increased susceptibility of bacterial cells.
Anticancer Activity
Emerging evidence suggests that this compound may also possess anticancer properties:
- Cell Line Studies: Preliminary investigations have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines, such as prostate and breast cancer cells .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μmol) |
|---|---|
| Prostate Cancer | 5.5 |
| Breast Cancer | 4.8 |
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on carrageenan-induced paw edema in rats demonstrated that a related compound significantly reduced inflammation compared to indomethacin, a standard anti-inflammatory drug . The effective dose (ED50) was calculated at approximately 9.17 μM.
Case Study 2: Anticancer Efficacy in vitro
In vitro studies have assessed the efficacy of related compounds against various cancer cell lines, revealing promising results with IC50 values indicating substantial growth inhibition . These findings suggest potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply statistical DoE frameworks to optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, flow-chemistry setups (as described for diphenyldiazomethane synthesis) can enhance reproducibility and scalability .
- Chromatographic Purification : Use reverse-phase HPLC or flash chromatography with gradients tailored to the compound’s polarity, referencing sulfonamide purification protocols from analogous pyrrolopyridine derivatives .
- Intermediate Characterization : Validate key intermediates (e.g., pyrrolo[2,3-c]pyridine core) via H/C NMR and high-resolution mass spectrometry (HRMS) to ensure structural fidelity .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure of crystalline derivatives (e.g., ethyl oxo-acetate analogs) to confirm stereochemistry and substituent positioning .
- NMR Spectroscopy : Use H-N HMBC to verify sulfonamide NH coupling and pyrrolopyridine ring proton environments .
- Mass Spectrometry : Employ LC-MS with electrospray ionization (ESI) to detect trace impurities and validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter assays). Reference DPP4 inhibitor studies where structural analogs showed assay-dependent variability due to off-target interactions .
- Metabolite Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity, as seen in pyrrolo[3,4-b]pyridine sulfonamide derivatives .
- Computational Docking : Perform molecular dynamics simulations to assess binding mode consistency across protein conformations .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on the pyrrolopyridine-sulfonamide scaffold?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the methoxy (e.g., ethoxy, halogenated), chloro (e.g., fluoro, bromo), and pyrrolopyridine substituents (e.g., 1-methyl vs. 1-ethyl). Compare with SAR trends in 5-oxopyrrolopyridine DPP4 inhibitors .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (chlorophenyl) interactions .
- Selectivity Screening : Test against related targets (e.g., carbonic anhydrase isoforms) to assess sulfonamide specificity, as demonstrated in fluorobenzyl-pyridinyl benzenesulfonamide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
